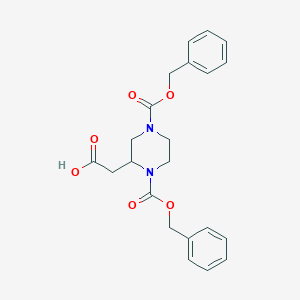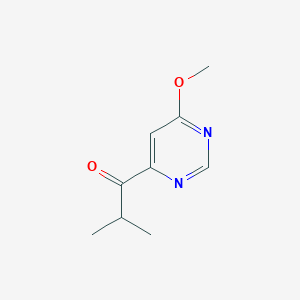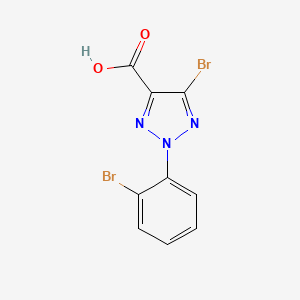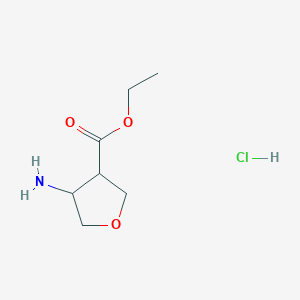
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxycarbonyl groups and an acetic acid moiety. Its molecular formula is C22H26N2O6, and it is known for its potential in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid typically involves multiple steps, starting with the protection of the piperazine ring. The benzyloxycarbonyl groups are introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The acetic acid moiety is then attached via a nucleophilic substitution reaction using a suitable acetic acid derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting groups, yielding the free piperazine derivative.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, free piperazine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The acetic acid moiety can form hydrogen bonds or ionic interactions with the target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazin-2-yl)acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl group, which provides different chemical properties and reactivity.
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid: This compound lacks the second benzyloxycarbonyl group, resulting in different biological and chemical behavior.
Uniqueness
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is unique due to its dual benzyloxycarbonyl protection, which allows for selective reactions and interactions in complex chemical and biological environments. This makes it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[1,4-bis(phenylmethoxycarbonyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C22H24N2O6/c25-20(26)13-19-14-23(21(27)29-15-17-7-3-1-4-8-17)11-12-24(19)22(28)30-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,26) |
InChI Key |
AZCXQOZGBTUZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B15055805.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)



![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
